9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene

SOS1 inhibition KRAS G12C Synergism

9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene (CAS 4551-00-2, also known as NSC-70220 or SOS1-IN-1) is a synthetic, small-molecule chemical probe that acts as a selective and allosteric inhibitor of Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) critically responsible for activating RAS proteins by catalyzing the exchange of GDP for GTP, making this compound a key tool for dissecting RAS-MAPK signaling in KRAS-mutant cancer models.

Molecular Formula C22H15NO2
Molecular Weight 325.4 g/mol
Cat. No. B15157754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene
Molecular FormulaC22H15NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-]
InChIInChI=1S/C22H15NO2/c24-23(25)22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H
InChIKeyDAVRONXTELQQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene (NSC-70220): A Selective Allosteric SOS1 Inhibitor for RAS-Driven Oncology Research


9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene (CAS 4551-00-2, also known as NSC-70220 or SOS1-IN-1) is a synthetic, small-molecule chemical probe that acts as a selective and allosteric inhibitor of Son of Sevenless homolog 1 (SOS1) [1]. SOS1 is a guanine nucleotide exchange factor (GEF) critically responsible for activating RAS proteins by catalyzing the exchange of GDP for GTP, making this compound a key tool for dissecting RAS-MAPK signaling in KRAS-mutant cancer models . As a fluorene-derived conjugated olefin with a 2-nitrophenyl substituent (C22H15NO2, MW 325.4 g/mol), it exhibits physicochemical properties that distinguish it from conventional heterocyclic SOS1 inhibitors [1].

Why Generic SOS1 Inhibitors Cannot Replace 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene in Targeted RAS Pathway Studies


Substituting this compound with a generic SOS1 inhibitor is not scientifically sound because SOS1-targeting molecules exhibit highly divergent binding modes and functional outcomes. 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene is explicitly characterized as an allosteric inhibitor that partially inhibits catalytic site activation while completely blocking allosteric site activation . This 'biased' inhibition mechanism leads to a growth inhibitory rate of 29% as a single agent in MIA PaCa-2 cells at 40 μM, but importantly, it synergizes with the catalytic-site-directed inhibitor NSC-658497 to achieve 54% inhibition . Other SOS1 inhibitors, such as SOS1-IN-8 (IC50 of 11.6 nM for SOS1-G12D) or SOS1-IN-15 (an orally active agent), operate primarily through catalytic site blockade or possess distinct chemotypes with differing pharmacokinetic profiles, making the biological readout from one SOS1 inhibitor non-interchangeable with another . Using an uncharacterized analog risks misinterpreting the relative contribution of the allosteric versus catalytic SOS1 interface in a given experimental context.

Quantitative Differentiation Evidence for 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene (NSC-70220) vs. Other SOS1/RAS Pathway Inhibitors


Single-Agent vs. Synergistic Anti-Proliferative Activity in KRAS G12C-Mutant MIA PaCa-2 Cells

9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene (SOS1-IN-1) demonstrates distinct single-agent anti-proliferative activity that is quantitatively enhanced through combination therapy in a manner not observed with other clinical-stage SOS1 inhibitors. At a concentration of 40 μM, the compound inhibits the growth of MIA PaCa-2 pancreatic cancer cells (which harbor the KRAS G12C mutation) by 29% . When co-administered with the catalytic-site SOS1 inhibitor NSC-658497 at 30 μM, the combination inhibition rate rises to 54%, indicating a synergistic interaction (observed effect 54% vs. an expected additive effect of 37%) . This is in contrast to NSC-658497 alone, which achieves only an 8% inhibition rate at 30 μM, highlighting that the allosteric inhibition of SOS1 by this specific fluorene derivative is the principal driver of both the single-agent and combination efficacy .

SOS1 inhibition KRAS G12C Synergism Pancreatic cancer

Dual Allosteric/Catalytic Site Inhibition Profile vs. Pure Catalytic Site Inhibitors

9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene is pharmacologically characterized as an inhibitor that completely blocks SOS1 allosteric site activation while only partially inhibiting catalytic site activation . This functional profile is mechanistically distinct from inhibitors like SOS1-IN-8, which predominantly target the catalytic site with reported IC50 values of 11.6 nM (SOS1-G12D) and 40.7 nM (SOS1-G12V) . The compound's partial catalytic inhibition allows for residual SOS1-mediated nucleotide exchange, which is essential for its observed synergistic effects with catalytic-site ligands like NSC-658497 . A pure catalytic-site inhibitor would not be expected to potentiate another catalytic inhibitor to the same degree, as both would compete for the same binding site.

Allosteric modulation Enzyme mechanism SOS1 RAS activation

Physicochemical Properties and Predicted Stability vs. Orally Bioavailable SOS1 Inhibitors

The compound exhibits a predicted melting point of 186 °C and a boiling point of 569.6±49.0 °C . Its partition coefficient (XLogP3-AA) is 5.6, indicating high lipophilicity and poor aqueous solubility [1]. This profile contrasts sharply with optimized, clinically-oriented SOS1 inhibitors such as SOS1-IN-15, which have been engineered for oral bioavailability . Furthermore, the compound is documented as unstable in solution, requiring storage at -20°C and use within 3 months to prevent potency loss, a limitation not reported for the more stable, lyophilized forms of advanced analogues . This makes the compound a useful in vitro probe but unsuitable for direct substitution in in vivo pharmacokinetic studies without formulation development.

Physicochemical properties Solubility Stability Drug-likeness

Synergistic Biomarker Modulation: P-AKT and P-ERK Downregulation in Combination Therapy

Beyond anti-proliferative effects, the combination of 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene (SOS1-IN-1) with NSC-658497 triggers a more profound downregulation of downstream RAS signaling biomarkers than either agent alone. Treatment with 40 μM SOS1-IN-1 overnight in combination with a 2-hour, 40 μM pulse of NSC-658497 resulted in qualitatively lower expression levels of both phosphorylated AKT (P-AKT) and phosphorylated ERK (P-ERK) compared to NSC-658497 monotherapy in MIA PaCa-2 cells . This points to the unique ability of this allosteric SOS1 inhibitor to potentiate pathway suppression when combined with a catalytic-site inhibitor, a property not commonly observed among other allosteric SOS1 ligands evaluated in similar panels [1].

Phospho-AKT Phospho-ERK RAS-MAPK pathway Pharmacodynamic biomarker

Optimal Application Scenarios for 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene Based on Differentiated Evidence


In Vitro Synergy Screening with Catalytic-Site SOS1 Inhibitors in KRAS-Mutant Cancer Cell Lines

This compound is specifically suited for 3-day proliferation assays in KRAS G12C-mutant models (e.g., MIA PaCa-2, NCI-H358) where the synergistic interaction with a catalytic-site ligand (such as NSC-658497) is to be quantified. The established 40 μM monotherapy inhibition rate of 29% and 54% combination rate serve as direct benchmarks for quality control .

Mechanistic Dissection of Allosteric vs. Catalytic SOS1 Contributions to RAS Activation

Because this compound is one of the few well-characterized allosteric SOS1 inhibitors that only partially inhibits the catalytic site, it is ideal for biochemical studies aiming to decouple the two regulatory sites. Researchers can compare its effects to catalytic-site-specific inhibitors like SOS1-IN-8 (IC50 11.6 nM) to resolve each site's contribution to nucleotide exchange .

Pharmacodynamic Biomarker Analysis of Dual AKT/ERK Pathway Suppression in Combination Regimens

The compound is uniquely positioned for experiments requiring demonstration of combined P-AKT and P-ERK downregulation. The protocol involving overnight pretreatment with SOS1-IN-1 followed by a 2-hour pulse of a catalytic inhibitor can be replicated to generate pharmacodynamic data supporting rational combination design .

Quote Request

Request a Quote for 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.